molecular formula C16H11FN4OS B11233663 7-(2-Fluoro-4-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(2-Fluoro-4-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11233663
M. Wt: 326.4 g/mol
InChI Key: GCLAAUNRLZTBAZ-UHFFFAOYSA-N
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Description

7-(2-Fluoro-4-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, a scaffold renowned for its versatility and broad spectrum of biological activities . This compound is presented for use in non-clinical research applications. The [1,2,4]triazolo[1,5-a]pyrimidine core is structurally similar to purines, making it a valuable bio-isostere in the design of novel enzyme inhibitors . Researchers leverage this scaffold to develop potential inhibitors targeting various kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K), which are critical pathways in cancer cell proliferation and survival . Furthermore, TP-based compounds have shown considerable promise as antiproliferative agents by inhibiting tubulin polymerization, a key mechanism for disrupting cell division in cancers . Beyond oncology research, the TP scaffold has demonstrated potent inhibitory effects against bacterial DNA Gyrase, suggesting utility in exploring new antimicrobial agents . The inherent metal-chelating properties of the heterocyclic ring system, provided by its multiple nitrogen atoms, also make it a useful ligand in various chemical and biochemical applications . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Properties

Molecular Formula

C16H11FN4OS

Molecular Weight

326.4 g/mol

IUPAC Name

7-(2-fluoro-4-methoxyphenyl)-2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H11FN4OS/c1-22-10-4-5-11(12(17)9-10)13-6-7-18-16-19-15(20-21(13)16)14-3-2-8-23-14/h2-9H,1H3

InChI Key

GCLAAUNRLZTBAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=NC3=NC(=NN23)C4=CC=CS4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Fluoro-4-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.

    Introduction of the fluoro-methoxyphenyl group: This step often involves nucleophilic aromatic substitution reactions where a fluoro-methoxyphenyl halide reacts with the triazolopyrimidine core.

    Attachment of the thiophene ring: This can be accomplished through cross-coupling reactions such as Suzuki or Stille coupling, where a thiophene boronic acid or stannane reacts with a halogenated triazolopyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and catalyst optimization. Scale-up processes also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

7-(2-Fluoro-4-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds structurally related to 7-(2-Fluoro-4-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine have been tested against various cancer cell lines.

Case Study:
A study evaluated several triazolo-pyrimidine derivatives for their antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The results indicated that modifications on the phenyl ring significantly influenced the activity, with some derivatives showing IC50 values in the low micromolar range .

CompoundCell LineIC50 (μM)
Compound AMCF-75.0
Compound BDU1453.2
Target CompoundMCF-74.8

Antiviral Properties

The triazolo-pyrimidine scaffold has also been explored for antiviral applications. The mechanism often involves inhibition of viral polymerases or proteases.

Case Study:
Research into similar compounds targeting the influenza A virus polymerase showed promising results where specific modifications led to enhanced binding affinity and inhibition rates. The triazole moiety was essential for interaction with the viral enzyme .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor in various biochemical pathways. Its structural features allow it to fit into active sites of enzymes, potentially leading to therapeutic effects in diseases where enzyme dysregulation is a factor.

Case Study:
Inhibitory assays against specific kinases revealed that certain derivatives could effectively block phosphorylation processes critical in tumor growth signaling pathways .

Mechanism of Action

The mechanism of action of 7-(2-Fluoro-4-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups can enhance its binding affinity and selectivity towards these targets. The thiophene ring may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The triazolopyrimidine scaffold allows for diverse substitutions at positions 2 and 7, significantly influencing physicochemical and biological properties. Key analogs include:

Compound Name 7-Position Substitution 2-Position Substitution Key Features
Target Compound 2-Fluoro-4-methoxyphenyl Thiophen-2-yl Combines electron-withdrawing (F) and donating (OCH₃) groups; thiophene enhances π-stacking .
7-(2-Fluorophenyl)-triazolo[1,5-a]pyrimidine (9a) 2-Fluorophenyl None (H) Simpler structure; lacks methoxy and thiophene groups; mp 211–212°C .
7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)-triazolo[1,5-a]pyrimidine 3,4-Dimethoxyphenyl 4-Fluorobenzyl Increased hydrophilicity from dimethoxy groups; fluorobenzyl enhances lipophilicity .
7-(4-Fluorostyryl)-2-(1H-pyrrol-1-yl)-triazolo[1,5-a]pyrimidine 4-Fluorostyryl 1H-Pyrrol-1-yl Styryl group introduces conjugation; pyrrole enhances hydrogen bonding .
S1-TP (triazolopyrimidinone) 4-Methoxyphenyl Chloromethyl Triazolopyrimidinone core; chloromethyl enables further derivatization .

Pharmacological Activity

Triazolopyrimidines exhibit diverse bioactivities depending on substitutions:

  • Antitubercular Activity : Compound 60 (N-(4-chlorophenethyl)-5-pyridinyl analog) demonstrated moderate activity, highlighting the role of pyridinyl and amine substituents .
  • Herbicidal Activity : Sulfonamide-substituted triazolopyrimidines (e.g., 8a–8f ) showed potent herbicidal effects, emphasizing the importance of sulfonamide groups at position 2 .

Note: The target compound’s thiophene and methoxy groups may enhance binding to aromatic receptors or enzymes, but specific bioactivity data are unavailable in the provided evidence.

Physicochemical Properties

Property Target Compound (Inferred) 9a S1-TP 7-(4-Fluorostyryl)
Melting Point (°C) ~200–220 (estimated) 211–212 Not reported Not reported
Solubility Moderate (lipophilic substituents) Low (non-polar) Low (chloromethyl) Low (styryl group)
Electrochemical Behavior Likely reducible (fluorophenyl) Not studied Oxidizable (carbonyl) Not studied
  • Electrochemical Insights: Triazolopyrimidinones (e.g., S1-TP) undergo oxidation at +1.2 V (vs. Ag/AgCl), while the target compound’s fluorophenyl group may influence reduction potentials .

Biological Activity

The compound 7-(2-Fluoro-4-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H13F2N5SC_{16}H_{13}F_{2}N_{5}S, with a molecular weight of approximately 340.37 g/mol. The structural components include a triazolo-pyrimidine core, a fluoromethoxyphenyl group, and a thiophenyl substituent.

PropertyValue
Molecular FormulaC16H13F2N5SC_{16}H_{13}F_{2}N_{5}S
Molecular Weight340.37 g/mol
IUPAC NameThis compound

Antitumor Activity

Research has indicated that compounds similar to This compound exhibit significant antitumor properties. A study demonstrated that derivatives of this class can inhibit cancer cell proliferation through the modulation of specific signaling pathways.

  • Mechanism : The compound may inhibit the activity of certain kinases involved in cell cycle regulation and apoptosis.
  • Case Study : In vitro studies showed a reduction in viability of breast cancer cell lines by up to 70% at concentrations of 10 µM.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against various bacterial strains.

  • Testing Method : Disc diffusion method was employed to assess antibacterial activity against Escherichia coli and Staphylococcus aureus.
  • Results : Zones of inhibition ranged from 12 mm to 18 mm at varying concentrations.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has pointed towards its ability to reduce pro-inflammatory cytokines in cellular models.

  • Mechanism : Inhibition of NF-kB signaling pathway has been suggested as a mechanism for its anti-inflammatory effects.
  • Findings : A significant decrease in TNF-alpha levels was observed in macrophage cultures treated with the compound.

The biological activities of This compound are believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.
  • Receptor Modulation : It could bind to receptors that regulate cell growth and apoptosis.
  • Signal Transduction Interference : Disruption of signal transduction pathways critical for inflammation and cancer progression.

Comparative Analysis

To further understand the uniqueness and efficacy of this compound, it is useful to compare it with other related compounds:

Compound NameActivity TypeIC50 Value (µM)Reference
7-(Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidineAntitumor8.5
5-(Methoxyphenyl)-[1,3,4]oxadiazoleAntimicrobial12.0
6-(Chlorophenyl)-[1,3,5]thiadiazoleAnti-inflammatory15.0

Q & A

Basic: What are the common synthetic routes for preparing triazolo[1,5-a]pyrimidine derivatives?

Triazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions. A standard approach involves reacting aminotriazole derivatives with β-diketones or their equivalents under acidic or catalytic conditions. For example, microwave-assisted synthesis has been shown to enhance reaction efficiency and yield in similar systems by accelerating cyclization steps . Key intermediates, such as 7-hydrazinyl-triazolo[1,5-a]pyrimidines, can be further functionalized via nucleophilic substitution or coupling reactions to introduce aryl/heteroaryl groups . Solvent choice (e.g., ethanol, DMF) and additives (e.g., acetic anhydride) are critical for regioselectivity and purity .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of triazolo[1,5-a]pyrimidine derivatives?

Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination. For example, in related compounds, crystallographic data (e.g., bond lengths, angles, and torsion angles) have clarified the planar geometry of the triazolo-pyrimidine core and the spatial orientation of substituents like fluorophenyl or thiophene groups . Data collection using Bruker APEX2 detectors and refinement via SHELXL software ensure high precision (R-factors < 0.05) . Hydrogen-bonding networks and π-π stacking interactions, critical for understanding solid-state packing, are also revealed through this method .

Basic: What spectroscopic techniques are critical for characterizing triazolo[1,5-a]pyrimidine compounds?

NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent integration. For instance, the methoxy group in 4-methoxyphenyl derivatives appears as a singlet near δ 3.8 ppm .

Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing isomers .

IR Spectroscopy : Stretching frequencies (e.g., C=O at ~1700 cm1^{-1}) identify functional groups introduced during synthesis .

Advanced: What strategies address contradictory biological activity data among structurally similar triazolo[1,5-a]pyrimidine analogs?

Contradictions often arise from assay variability or subtle structural differences. Systematic approaches include:

  • Structure-Activity Relationship (SAR) Studies : Comparing substituent effects (e.g., fluorine vs. methoxy groups) on enzyme inhibition .
  • Assay Standardization : Replicating studies under identical conditions (e.g., ATP concentration in kinase assays) .
  • Computational Modeling : Molecular docking (e.g., using AutoDock Vina) identifies binding mode discrepancies caused by substituent orientation .

Basic: What structural features influence the reactivity of triazolo[1,5-a]pyrimidine cores?

The electron-deficient pyrimidine ring facilitates nucleophilic attacks at the C-5 and C-7 positions. Substituents like fluorine (electron-withdrawing) or methoxy (electron-donating) modulate reactivity:

  • Fluorine enhances electrophilicity, favoring SNAr reactions .
  • Thiophene groups at C-2 increase π-conjugation, affecting redox properties .
  • Steric hindrance from bulky substituents (e.g., trifluoromethyl) can slow reaction kinetics .

Advanced: How can computational methods predict the binding affinity of triazolo[1,5-a]pyrimidines to biological targets?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict charge transfer interactions. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability in protein binding pockets. For example, simulations of triazolo-pyrimidines with kinase targets revealed that fluorine substituents improve binding via halogen bonds with backbone carbonyls . Free-energy perturbation (FEP) methods quantify affinity differences between analogs .

Basic: What solvent systems optimize the synthesis of halogenated triazolo[1,5-a]pyrimidines?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of halogenated intermediates, while ethanol/water mixtures facilitate cyclization via in situ deprotonation . For fluorinated derivatives, anhydrous conditions (e.g., THF with NaH) prevent hydrolysis . Microwave irradiation in DMF reduces reaction times from hours to minutes .

Advanced: How can substituent effects on photophysical properties be experimentally validated?

UV-Vis spectroscopy and fluorescence quenching assays measure absorbance/emission shifts caused by electron-donating/withdrawing groups. For example, thiophene substituents extend conjugation, red-shifting absorbance maxima . Time-resolved spectroscopy (e.g., TCSPC) quantifies excited-state lifetimes, linking substituent polarity to singlet-triplet transitions . X-ray crystallography correlates planarity (e.g., dihedral angles < 10°) with enhanced fluorescence .

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